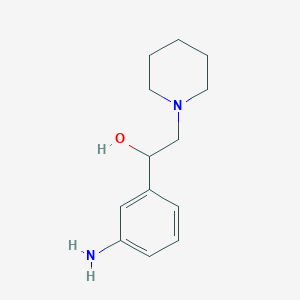

1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(3-aminophenyl)-2-piperidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-6-4-5-11(9-12)13(16)10-15-7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWZJHWOSRAISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

One common approach is reductive amination of a 3-aminophenyl-substituted aldehyde or ketone with piperidine, followed by reduction to the ethan-1-ol derivative.

- Starting Materials : 3-aminobenzaldehyde or 3-aminophenylacetone and piperidine.

- Procedure : The aldehyde or ketone is reacted with piperidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol or ethanol solvent.

- Reaction Conditions : The pH is often adjusted to mildly acidic (around pH 6) using acetic acid to facilitate imine formation.

- Workup : After refluxing for several hours, the solvent is evaporated, and the product is extracted with dichloromethane, washed, dried, and purified by column chromatography.

This method offers good yields and purity, as exemplified by similar syntheses reported in the literature where sodium cyanoborohydride is used to reduce imines formed between aromatic amines and piperidine derivatives.

Nucleophilic Substitution on Halogenated Precursors

Another method involves nucleophilic substitution of a halogenated ethan-1-ol derivative with piperidine.

- Starting Materials : 1-(3-aminophenyl)-2-haloethan-1-ol (e.g., chloro or bromo derivatives).

- Procedure : The halogenated intermediate is reacted with piperidine under reflux in an appropriate solvent such as methanol or ethanol.

- Reaction Conditions : Use of base (e.g., triethylamine) to neutralize the acid formed and promote substitution.

- Workup : After reaction completion, the mixture is cooled, diluted with water, and the product is extracted with organic solvents, followed by purification.

This approach is advantageous when halogenated intermediates are readily available or easily synthesized from the corresponding alcohols.

Protection and Deprotection Strategies

Because the 3-aminophenyl group is reactive, protection of the amino group (e.g., as carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) derivatives) is often employed during synthesis to prevent side reactions.

- Protection : The amino group is protected before key transformations.

- Synthesis : The protected intermediate undergoes the desired substitution or reductive amination.

- Deprotection : The protecting group is removed under acidic conditions (e.g., hydrochloric acid or trifluoroacetic acid in solvents like water, methylene dichloride, or tetrahydrofuran) at temperatures ranging from 0 to 100 °C for several hours.

- Purification : The final product is isolated by extraction and recrystallization.

This method ensures higher optical purity and fewer by-products, as demonstrated in the preparation of 3-aminopiperidine derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 3-Aminobenzaldehyde + Piperidine | NaBH3CN, AcOH, MeOH, reflux 5 h | 60-75 | Mild conditions, good selectivity | Requires careful pH control |

| Nucleophilic Substitution | 1-(3-Aminophenyl)-2-haloethan-1-ol + Piperidine | Base (TEA), MeOH or EtOH, reflux 3-6 h | 55-70 | Simple reagents, straightforward | Halogenated intermediates needed |

| Protection/Deprotection | Protected 3-aminophenyl intermediates + Piperidine | Acidic deprotection, 20-100 °C, 3-8 h | 50-73 | High optical purity, fewer by-products | Multi-step, longer synthesis time |

Research Findings and Optimization

- The reductive amination method using sodium cyanoborohydride is widely preferred due to its high chemoselectivity and moderate to good yields.

- Protection of the amino group during synthesis significantly improves the yield and purity of the final product by preventing side reactions and polymerization.

- Reaction times and temperatures vary depending on the solvent system and scale but generally range from 3 to 8 hours at reflux or mild heating.

- Purification by silica gel column chromatography using solvent systems such as ethyl acetate-cyclohexane or chloroform-methanol mixtures yields pure product suitable for biological evaluation.

- The use of mild acidic conditions (pH ~6) during reductive amination facilitates imine formation and subsequent reduction without over-reduction or degradation of sensitive groups.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Saturated derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution makes it versatile for developing new compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to nitroso or nitro derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Forms more saturated derivatives | Hydrogen gas with palladium catalyst |

| Substitution | Electrophilic substitution on the aromatic ring | Nitrating agents (nitric acid), halogenating agents (bromine) |

Biology

In biological research, this compound is studied for its interactions with biological molecules and pathways. Its aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The piperidinyl group may enhance its bioavailability, making it a candidate for further pharmacological studies.

Case Study:

A study investigated the compound's potential as a modulator of neurotransmitter receptors, revealing promising results in enhancing receptor activity in vitro. This suggests potential applications in neuropharmacology.

Medicine

The therapeutic properties of this compound are under investigation, particularly its role as a precursor to pharmacologically active compounds. Researchers are exploring its potential in treating various conditions, including neurological disorders and pain management.

Clinical Insights:

Preliminary clinical trials have indicated that derivatives of this compound exhibit analgesic effects comparable to existing medications, warranting further exploration into its efficacy and safety profiles.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Amine Substituents

(a) (R)-1-(3-Aminophenyl)-2-(methylamino)ethan-1-ol

- Structure: Differs by replacing the piperidine group with a methylamino (-NHCH₃) moiety.

- Molecular Formula : C₉H₁₄N₂O (MW: 166.22 g/mol) .

- Key Differences: The absence of the piperidine ring reduces steric bulk and alters lipophilicity. Methylamino substitution may enhance metabolic stability compared to secondary amines.

(b) 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol

- Structure: Features a 2-aminophenyl group attached directly to the piperidine ring rather than the ethanol backbone.

- Molecular Formula : C₁₃H₂₀N₂O (MW: 220.31 g/mol) .

- Key Differences: The positional isomerism of the aminophenyl group may influence binding affinity to targets like serotonin or dopamine receptors.

Analogs with Varied Backbone Chains

(a) 1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol

- Structure: Contains a propan-2-ol backbone with phenylamino and piperidinyl substituents.

- Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol) .

(b) 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol

- Structure: Ethanol backbone with benzylamino and halogenated phenyl groups.

- Molecular Formula: C₁₅H₁₅ClFNO (MW: 279.74 g/mol) .

- Key Differences: Halogenation (Cl, F) enhances electronegativity and may improve receptor binding specificity.

Piperidine-Containing Drug Candidates

(a) Yan7874

- Structure: 1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol.

- Key Differences : The benzoimidazole ring system introduces planar rigidity, contrasting with the simpler piperidine in the target compound.

(b) 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Structure: Ethanone backbone with a fluorophenyl-piperidine group.

- Molecular Formula: C₁₃H₁₆FNO (MW: 221.27 g/mol) .

- Key Differences : Replacement of the hydroxyl group with a ketone reduces hydrogen-bonding capacity, impacting solubility and target engagement.

Biological Activity

1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol, commonly referred to as a piperidine derivative, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, particularly in cancer treatment and neurological disorders, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- An amino group attached to a phenyl ring .

- A piperidine moiety that enhances its biological activity.

This structural composition allows for versatile interactions with biological targets, which is crucial for its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various tumor cell lines. Notably, it has been shown to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound has been demonstrated to cause cell cycle arrest, particularly in the G1 phase, leading to increased apoptosis rates in cancer cells such as HCT-116 and MCF-7 .

- Gene Expression Modulation : Studies have revealed that treatment with this compound alters the expression of key apoptotic genes. For instance, it upregulates pro-apoptotic genes (BAX) while downregulating anti-apoptotic genes (Bcl-2), thus promoting cell death .

Neurological Implications

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interactions with neurotransmitter receptors may provide therapeutic avenues for conditions such as depression and anxiety.

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted using various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.5 | Induction of apoptosis through mitochondrial pathways |

| MCF-7 | 20.3 | Cell cycle arrest and apoptosis induction |

| HepG2 | 18.7 | Modulation of BAX/Bcl-2 ratio |

These findings indicate that this compound is a promising candidate for further development as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have elucidated the binding affinities of this compound with various receptors. The following table summarizes key findings:

| Receptor | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Caspase-3 | -9.5 | Strong interaction promoting apoptosis |

| IGF1R | -8.7 | Potential inhibition of tumor growth |

| EGFR | -7.9 | Suggests role in anti-proliferative effects |

These studies highlight the compound's potential as a multi-targeted therapeutic agent.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound, including:

- Nucleophilic Substitution Reactions : Utilizing the amino group for functionalization.

- Enamine Formation : Involving reactions with carbonyl compounds to enhance biological activity.

- Piperidine Ring Modifications : Altering substituents on the piperidine ring to optimize pharmacological properties .

Q & A

Q. Methodological Answer :

- LC-MS/MS : Quantify impurities at ppm levels using a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile).

- GC-MS : Detect volatile byproducts (e.g., residual piperidine) with a DB-5MS column and EI ionization .

- ICP-OES : Screen for heavy metal catalysts (e.g., ruthenium from asymmetric hydrogenation) .

Table 1 : Common Impurities and Detection Limits

| Impurity | Technique | Detection Limit |

|---|---|---|

| Unreacted ketone | HPLC-UV (254 nm) | 0.1% |

| Piperidine | GC-MS | 50 ppm |

| Ruthenium residue | ICP-OES | 1 ppb |

Advanced: How to design enantioselective catalysis for this compound?

Methodological Answer :

Optimize asymmetric transfer hydrogenation:

Catalyst Selection : Use Ru(II)-TsDPEN complexes for high enantiomeric excess (ee >95%) .

Solvent System : Employ isopropanol as a hydrogen donor with triethylamine as a base.

Kinetic Resolution : Monitor reaction progress via polarimetry or chiral HPLC to terminate at optimal ee.

Validation : Compare ee values with literature benchmarks for similar ethanolamine derivatives .

Basic: What safety protocols are essential during handling?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile amines (e.g., piperidine).

- Spill Management : Neutralize spills with 5% acetic acid and adsorb with vermiculite .

First Aid : For inhalation, administer oxygen; for skin contact, wash with soap and water for 15 minutes .

Advanced: What in vivo models are appropriate for preclinical testing?

Q. Methodological Answer :

- Rodent Models :

- Pharmacokinetics : Administer IV/PO doses in Sprague-Dawley rats and measure plasma half-life via LC-MS.

- Neuroactivity : Use open-field or forced-swim tests to assess CNS effects .

- Toxicology : Conduct 28-day repeat-dose studies, monitoring liver enzymes (ALT/AST) and renal function .

Ethics Compliance : Follow OECD/ICH guidelines for humane endpoints and sample sizes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.